molecular formula C21H33N3OS B2941340 3-(4-tert-butylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea CAS No. 2034501-88-5

3-(4-tert-butylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea

Cat. No.: B2941340
CAS No.: 2034501-88-5
M. Wt: 375.58
InChI Key: SZHOWXLUALXJPH-UHFFFAOYSA-N
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Description

3-(4-tert-butylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea typically involves multiple steps. One common approach is the reaction of 4-tert-butylphenyl isocyanate with a piperidine derivative that contains a thiolane ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-tert-butylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thiolane ring and piperidine moiety are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • **3-(4-tert-butylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}carbamate
  • **3-(4-tert-butylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiourea

Uniqueness

Compared to similar compounds, 3-(4-tert-butylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea exhibits unique properties due to the presence of the urea group. This functional group contributes to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3OS/c1-21(2,3)17-4-6-18(7-5-17)23-20(25)22-14-16-8-11-24(12-9-16)19-10-13-26-15-19/h4-7,16,19H,8-15H2,1-3H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHOWXLUALXJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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